molecular formula C8H7BrN2O B13466563 2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one

2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B13466563
M. Wt: 227.06 g/mol
InChI Key: SJQPSYWAEHFCEM-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one is a fused bicyclic heterocyclic compound featuring a pyrrolo[3,4-b]pyridin-5-one core. This structure comprises a six-membered aromatic ring fused to a five-membered pyrrole ring, with three nitrogen atoms contributing to strong hydrogen-bonding capabilities and three C-sp² positions for functionalization . The bromine atom at position 2 and the methyl group at position 6 introduce steric and electronic effects, influencing reactivity and interactions with biological targets.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

2-bromo-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one

InChI

InChI=1S/C8H7BrN2O/c1-11-4-6-5(8(11)12)2-3-7(9)10-6/h2-3H,4H2,1H3

InChI Key

SJQPSYWAEHFCEM-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=CC(=N2)Br

Origin of Product

United States

Preparation Methods

Multicomponent Bicyclization Strategy

One of the most effective synthetic routes to pyrrolo[3,4-b]pyridine derivatives, including 2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one, is through a four-component bicyclization approach. This method involves the reaction of arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one under microwave irradiation in acidic media (e.g., acetic acid) to facilitate a cascade of Knoevengel condensation, Michael addition, and double cyclization steps.

  • The reaction proceeds by initial formation of intermediates through nucleophilic ring-opening of 4-hydroxy-6-methyl-2H-pyran-2-one by aryl amines.
  • Subsequent condensation with arylglyoxals and pyrazol-5-amines leads to cyclization and formation of the fused pyrrolo[3,4-b]pyridine core.
  • Microwave-assisted heating at approximately 110 °C for 25–30 minutes accelerates the reaction, yielding the target compound in moderate to good yields (61–82%).

Example Reaction Conditions:

Component Amount (mmol) Solvent Temperature (°C) Time (min) Yield (%)
Pyrazol-5-amine 1.0 Acetic acid 110 28 75
2,2-Dihydroxy-1-phenylethanone 1.0
Aniline 1.0
4-Hydroxy-6-methyl-2H-pyran-2-one 1.0

The product is isolated by filtration and purified via flash column chromatography.

Bromination of Pyrrolo[3,4-b]pyridin-5-one

Selective bromination at the 2-position is crucial to obtain 2-bromo derivatives. This is typically achieved by treating the pyrrolo[3,4-b]pyridin-5-one core with brominating agents such as N-bromosuccinimide (NBS) under mild conditions:

  • The reaction is conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.
  • A base such as triethylamine may be used to facilitate the bromination.
  • Reaction times vary from 1 to 16 hours depending on reagent concentration and temperature.

This approach ensures regioselective bromination without affecting other sensitive functional groups.

Suzuki Coupling for Functionalization

For further derivatization or to introduce aryl substituents, Suzuki cross-coupling reactions are employed:

  • The 2-bromo-6-methyl-pyrrolo[3,4-b]pyridin-5-one intermediate is reacted with arylboronic acids under palladium catalysis.
  • Typical catalysts include [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) with potassium carbonate as base.
  • The reaction is performed in a dioxane/water mixture at 80 °C to reflux for 1–16 hours.
  • This method allows the introduction of various aryl groups, expanding the compound's chemical diversity and potential biological activity.

Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has also been reported for related pyrazolo-pyridine derivatives:

  • This technique uses microwave irradiation at high temperatures (up to 250 °C) for short durations (~15 min).
  • It enhances reaction rates and yields while reducing solvent use.
  • The approach is particularly useful for synthesizing bis-pyrazolopyridine derivatives but can be adapted for pyrrolo[3,4-b]pyridin-5-one frameworks.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Notes
Four-Component Bicyclization Pyrazol-5-amine, arylglyoxals, amines, 4-hydroxy-6-methyl-2H-pyran-2-one, AcOH, MW 110 °C Flexible, scalable, diverse scaffolds 61–82 Microwave-assisted, mild acidic conditions
Selective Bromination NBS or Br2, organic solvent, triethylamine, RT Regioselective bromination 70–90 (typical) Mild conditions, preserves functionality
Suzuki Coupling 2-bromo intermediate, arylboronic acid, Pd catalyst, K2CO3, dioxane/water, 80 °C Versatile functionalization 60–85 Enables aryl substitution
Microwave-Assisted Solvent-Free Pyrazolopyridine precursors, microwave, 250 °C Rapid, environmentally friendly 65–80 High temperature, solvent-free

Chemical Reactions Analysis

2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bromotrimethylsilane for bromination, hydrazine monohydrate for cyclization, and various oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions include substituted pyrrolopyridines and their derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrrolo[3,4-b]pyridin-5-one scaffold is versatile, with substituent variations dictating pharmacological and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Substituent Position and Halogen Effects

  • 4-Bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one (CAS 1251217-15-8, C₁₀H₁₁BrN₂O):
    • Differs from the target compound by bromine at position 4 instead of 2 and lacks the methyl group at position 6.
    • Reduced steric hindrance at position 6 may enhance binding to hydrophobic pockets in enzymes .
  • Absence of a methyl group reduces lipophilicity compared to the target compound .

Functional Group Modifications

  • 2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 1440519-73-2, C₁₅H₁₃ClN₂O₂):
    • Chlorine at position 2 and a 4-methoxybenzyl group at position 6 increase molecular weight (288.73 g/mol) and hydrophobicity. The methoxy group may enhance solubility in polar solvents .

Hydrophilic vs. Hydrophobic Substituents

  • 6,7-Dihydro-6-(2-hydroxyethyl)-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 136842-80-3, C₉H₁₀N₂O₂):
    • The 2-hydroxyethyl group enhances hydrophilicity (logP ~0.5 predicted), making it more suitable for aqueous environments compared to the methyl-substituted target compound .

Complex Polyheterocyclic Derivatives

  • 2-Benzyl-7-(4-methoxyphenyl)-6-(3-morpholinopropyl)-3-(piperidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (11o): Incorporates morpholinopropyl and methoxyphenyl groups, increasing molecular complexity (MW 621.31 g/mol). These substituents may improve blood-brain barrier penetration for CNS-targeted therapies .

Biological Activity

2-Bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H7BrN2O
  • Molecular Weight : 215.06 g/mol
  • CAS Number : Not specifically listed but closely related compounds exist.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, a related compound showed significant inhibition of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in various cancers .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties. In vitro assays indicated that it could reduce the production of pro-inflammatory cytokines in microglial cells . This suggests a potential role in treating neuroinflammatory conditions.
  • Antioxidant Properties :
    • The antioxidant capacity of the compound was assessed through ORAC (Oxygen Radical Absorbance Capacity) assays. Results indicated that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress .

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : The compound's structure allows it to interact with various kinases, inhibiting their activity and thereby affecting cellular signaling pathways crucial for cancer progression and inflammation.
  • Epigenetic Modulation : Emerging studies suggest that it may influence gene expression through epigenetic mechanisms, particularly by modulating bromodomain-containing proteins involved in chromatin remodeling .

Case Studies and Research Findings

StudyFindings
Pharmacological TestingSignificant inhibition of DYRK1A with nanomolar potency observed in synthesized derivatives .
Anti-inflammatory AssaysReduction in pro-inflammatory cytokines in BV2 microglial cells .
Antioxidant ActivityEffective free radical scavenging demonstrated through ORAC assays .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-6-methyl-pyrrolo[3,4-b]pyridin-5-one, and how do reaction conditions influence yield and purity?

  • Answer : The synthesis typically involves cyclization of halogenated pyridine precursors with amines, followed by bromination and oxidation. Key steps include:

  • Cyclization : Use of strong bases (e.g., NaH or KOtBu) in polar aprotic solvents like DMF or THF to facilitate ring closure .
  • Bromination : Electrophilic substitution at the 2-position using brominating agents (e.g., NBS) under controlled temperatures to avoid over-halogenation .
  • Purification : Chromatography or crystallization to isolate the product, with yields optimized by adjusting solvent polarity and reaction time .
    • Critical Factors : Temperature (>80°C risks decomposition), solvent choice (DMF enhances nucleophilicity), and stoichiometric control of bromine donors .

Q. How is the molecular structure of 2-bromo-6-methyl-pyrrolo[3,4-b]pyridin-5-one characterized?

  • Answer : Multi-modal spectroscopic and computational methods are employed:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of bromine and methyl groups. For example, the methyl group at C6 appears as a singlet (~δ 2.5 ppm), while the pyrrolo ring protons show splitting patterns indicative of fused rings .
  • Mass Spectrometry : HRMS validates the molecular formula (e.g., [M+H]+ at m/z 241.97 for C₈H₇BrN₂O) .
  • X-ray Crystallography : Resolves the bicyclic framework and confirms the cis arrangement of bromine and methyl substituents .

Advanced Research Questions

Q. What role does bromine substitution play in modulating biological activity, and how can this be exploited in drug design?

  • Answer : Bromine enhances electrophilicity and influences target binding:

  • Mechanistic Insight : The bromine atom at C2 increases electrophilic character, enabling covalent interactions with cysteine residues in enzymes (e.g., kinase ATP-binding pockets) .
  • Case Study : In DPP-IV inhibitors like BMS-767778, bromine improves selectivity by sterically blocking off-target interactions .
  • SAR Strategy : Replace bromine with other halogens (Cl, I) or bioisosteres (CF₃) to balance reactivity and metabolic stability .

Q. How can structure-activity relationship (SAR) studies optimize the pyrrolo[3,4-b]pyridin-5-one scaffold for therapeutic applications?

  • Answer : Key modifications include:

  • C6 Methyl Group : Enhances lipophilicity and bioavailability. Removal reduces membrane permeability by ~40% .
  • C2 Bromine Replacement : Substitution with methoxy groups reduces cytotoxicity but decreases potency against kinases .
  • Core Modifications : Introducing a carboxylate at C7 (as in BMS-767778) improves water solubility and pharmacokinetics .
    • Data Table :
ModificationBioactivity (IC₅₀)Solubility (µg/mL)
C2-Br, C6-Me12 nM (DPP-IV)15
C2-Cl, C6-Me85 nM22
C2-CF₃, C6-H45 nM8
Source: Adapted from

Q. How do contradictory data on synthetic yields arise, and what analytical methods resolve these discrepancies?

  • Answer : Variations stem from impurities in starting materials or unoptimized reaction conditions:

  • Root Causes :
  • Impure brominating agents (e.g., NBS with residual succinimide) reduce yields by 15–20% .
  • Incomplete cyclization due to insufficient base strength (e.g., NaHCO₃ vs. NaH) .
  • Resolution :
  • HPLC-MS : Detects byproducts (e.g., di-brominated species) and quantifies purity .
  • In Situ Monitoring : ReactIR tracks intermediate formation during cyclization to optimize reaction time .

Q. What computational tools predict the binding mode of 2-bromo-6-methyl-pyrrolo[3,4-b]pyridin-5-one with biological targets?

  • Answer : Molecular docking and MD simulations are critical:

  • Docking (AutoDock Vina) : Predicts affinity for kinase ATP pockets, with bromine forming a halogen bond to backbone carbonyls (e.g., FGFR1: ΔG = -9.2 kcal/mol) .
  • MD Simulations (GROMACS) : Reveals stable binding over 100 ns, with methyl groups reducing conformational flexibility of the target .

Methodological Guidelines

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen base/solvent combinations for >90% yield .
  • Toxicity Screening : Employ hepatic microsome assays (e.g., human CYP3A4) to assess metabolic stability .
  • Data Reproducibility : Report detailed reaction conditions (e.g., ramp rates, stirring speed) to mitigate variability .

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